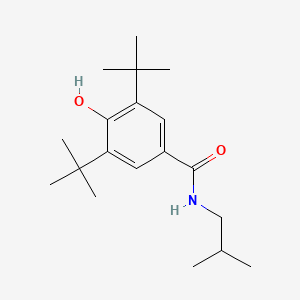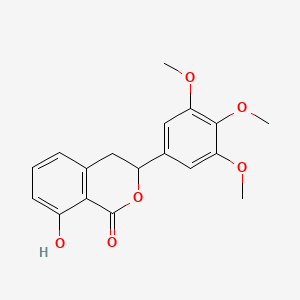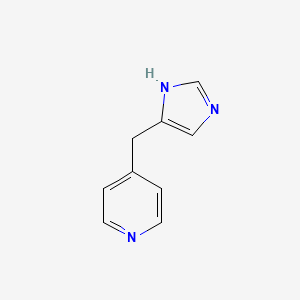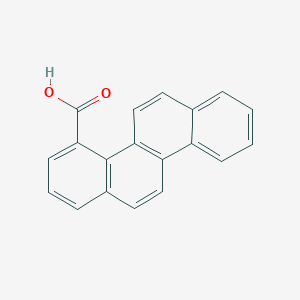
Staplabin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Staplabin is a natural product found in Stachybotrys microspora with data available.
科学的研究の応用
Enhancing Fibrinolysis
Staplabin, along with other SMTPs (Stachybotrys microspora triprenyl phenols), is noted for its ability to enhance fibrinolysis. This process involves modulating the conformation of plasminogen to increase its susceptibility to activation by plasminogen activators. The production of Staplabin and SMTPs can be markedly elevated by feeding microbial cultures with specific amino acids or amino alcohols, which are partial molecular constituents of the compounds. This enhancement of fibrinolysis could have significant applications in medical research, especially in conditions related to blood clots and cardiovascular health (Hu, Narasaki, Ohyama, & Hasumi, 2001).
Modulating Plasminogen Conformation
Further research on Staplabin and SMTPs reveals that these compounds are non-lysine-analog plasminogen modulators. They have a unique ability to enhance the activation and fibrin binding of plasminogen by altering its conformation. Novel SMTPs, like SMTP-4D, -5D, -6D, -7D, and -8D, have been isolated from precursor D-amino acid-fed cultures, indicating a potential for these substances in creating new therapeutic agents based on their plasminogen modulation properties (Hu, Kitano, & Hasumi, 2003).
Novel Staplabin Analogs and Fibrinolysis
The discovery of novel Staplabin analogs, like SMTP-7 and -8, points to the potential for these substances in enhancing fibrinolysis and plasminogen activation. These analogs consist of two identical Staplabin core structures and are more potent than previous compounds, providing a 2- to 12-fold increase in urokinase-catalyzed plasminogen activation and fibrinolysis. This discovery opens the door to new therapeutic applications in treating diseases related to blood clots and fibrinolysis (Hu, Ohyama, & Hasumi, 2000).
特性
製品名 |
Staplabin |
|---|---|
分子式 |
C28H39NO6 |
分子量 |
485.6 g/mol |
IUPAC名 |
5-[2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-2-methyl-7-oxo-4,9-dihydro-3H-pyrano[2,3-e]isoindol-8-yl]pentanoic acid |
InChI |
InChI=1S/C28H39NO6/c1-18(2)9-7-10-19(3)11-8-13-28(4)24(31)16-21-23(30)15-20-22(26(21)35-28)17-29(27(20)34)14-6-5-12-25(32)33/h9,11,15,24,30-31H,5-8,10,12-14,16-17H2,1-4H3,(H,32,33)/b19-11+ |
InChIキー |
PREWWCBUIKRUIM-YBFXNURJSA-N |
異性体SMILES |
CC(=CCC/C(=C/CCC1(C(CC2=C(C=C3C(=C2O1)CN(C3=O)CCCCC(=O)O)O)O)C)/C)C |
正規SMILES |
CC(=CCCC(=CCCC1(C(CC2=C(C=C3C(=C2O1)CN(C3=O)CCCCC(=O)O)O)O)C)C)C |
同義語 |
staplabin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



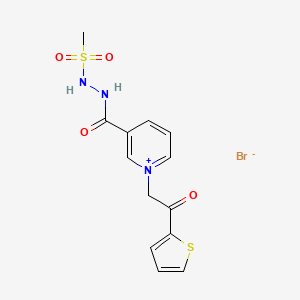

![(S)-9-Chloro-5-[p-aminomethyl-o-(carboxymethoxy)phenylcarbamoylmethyl]-6,7-dihydro-1H, 5H-pyrido[1,2,3-de]quinoxaline-2,3-dione hydrochloride](/img/structure/B1241355.png)
![1-[1-Butyl-2-oxo-4-[3-(pyridin-3-ylmethoxy)phenyl]-1,8-naphthyridin-3-yl]-3-[2,6-di(propan-2-yl)phenyl]urea](/img/structure/B1241356.png)
![2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid](/img/structure/B1241357.png)
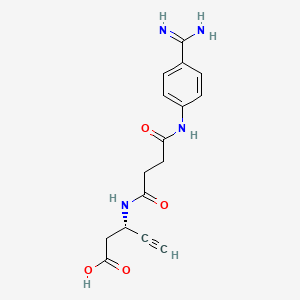
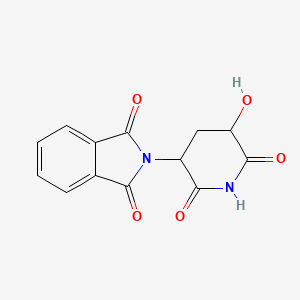
![(3S)-3-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-(4-fluorophenyl)butanoic acid](/img/structure/B1241367.png)
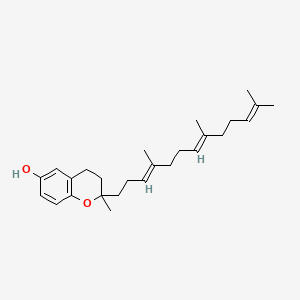
![1-[[2,7-Bis(2,6-dimethylmorpholin-4-yl)-6-phenylpteridin-4-yl]-(2-hydroxyethyl)amino]-2-methylpropan-2-ol](/img/structure/B1241369.png)
